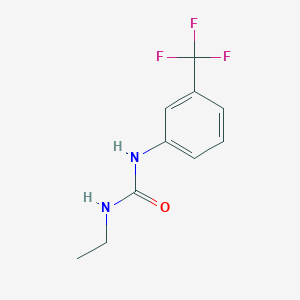
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one is a chlorinated organic compound with the molecular formula C7H8Cl6O3 This compound is characterized by the presence of six chlorine atoms and two hydroxyl groups attached to a heptanone backbone
Vorbereitungsmethoden
The synthesis of 1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one typically involves the chlorination of heptanone derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, along with appropriate solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale chlorination processes with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.
Wissenschaftliche Forschungsanwendungen
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of 1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The presence of multiple chlorine atoms and hydroxyl groups allows it to form strong interactions with biological molecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one can be compared with other chlorinated compounds such as:
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: This compound has a similar chlorinated structure but differs in its cyclic anhydride form and specific applications.
1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin: Known for its toxicological properties, this compound is structurally different but shares the presence of multiple chlorine atoms.
1,1,2,3,4,4-Hexachlorobutadiene: Another chlorinated compound with distinct chemical properties and industrial uses.
Eigenschaften
CAS-Nummer |
26457-32-9 |
|---|---|
Molekularformel |
C7H8Cl6O3 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
1,1,1,7,7,7-hexachloro-2,6-dihydroxyheptan-4-one |
InChI |
InChI=1S/C7H8Cl6O3/c8-6(9,10)4(15)1-3(14)2-5(16)7(11,12)13/h4-5,15-16H,1-2H2 |
InChI-Schlüssel |
OOHSANVRWZOWHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(Cl)(Cl)Cl)O)C(=O)CC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967669.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967682.png)
![N-[N-(Chloroacetyl)glycyl]-DL-valine](/img/structure/B11967687.png)

![8-[(4-fluorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967689.png)

![2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11967702.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
![3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11967710.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967714.png)


![1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B11967737.png)

